molecular formula C7H11NO B12633202 1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one CAS No. 919288-12-3

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one

Cat. No.: B12633202
CAS No.: 919288-12-3
M. Wt: 125.17 g/mol
InChI Key: UBODPUIPOXXQPR-UHFFFAOYSA-N
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Description

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

The synthesis of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one can be achieved through several routes. One common method involves the cyclopropanation of vinyl cyclopropanecarboxamides, which is promoted by a base . This reaction is known for its efficiency in producing highly substituted aza[3.1.0]bicycles. Another approach involves the metal-mediated cyclopropanation of chain enynes, utilizing catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium . These methods are scalable and offer a broad substrate scope, making them suitable for industrial production.

Chemical Reactions Analysis

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines . Substitution reactions, particularly nucleophilic substitutions, are also common, where the nitrogen atom in the bicyclic structure can be targeted . These reactions are typically carried out under mild conditions, making the compound versatile for various synthetic applications.

Scientific Research Applications

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one has a wide range of applications in scientific research. In medicinal chemistry, it serves as a key intermediate in the synthesis of bioactive molecules, including antitumor agents and antibiotics . The compound’s unique structure allows it to interact with various biological targets, making it valuable in drug design and development. In organic chemistry, it is used as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, leading to various biological effects . For example, it can alkylate DNA, which is a common mechanism for antitumor agents . The compound can also inhibit specific enzymes, leading to the disruption of metabolic pathways and the inhibition of bacterial growth . These interactions are mediated by the compound’s ability to form stable complexes with its targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one is unique compared to other similar compounds due to its specific bicyclic structure and the presence of a nitrogen atom. Similar compounds include 3-azabicyclo[3.1.0]hexane derivatives, which also feature a bicyclic structure but may have different substituents . These compounds share similar chemical properties and reactivity but differ in their biological activities and applications. For example, some derivatives are used as reuptake inhibitors for neurotransmitters, while others serve as protease inhibitors . The unique structure of this compound allows it to interact with a distinct set of biological targets, making it valuable for specific applications in medicinal chemistry and drug development.

Properties

CAS No.

919288-12-3

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(3-azabicyclo[3.1.0]hexan-1-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-5(9)7-2-6(7)3-8-4-7/h6,8H,2-4H2,1H3

InChI Key

UBODPUIPOXXQPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CC1CNC2

Origin of Product

United States

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